β-Furoyleupatolide
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Overview
Description
β-Furoyleupatolide is a sesquiterpene lactone compound that can be isolated from the plant Helogyne apaloidea . It belongs to the class of terpenoids and is known for its bioactive properties. The molecular formula of this compound is C20H22O5, and it has a molecular weight of 342.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of β-Furoyleupatolide involves several steps, starting from germacrene A acid (GAA). The process includes stereospecific hydroxylation by cytochrome P450 enzymes, followed by spontaneous lactonization to form the sesquiterpene lactone structure . The reaction conditions typically involve the use of plant cell cultures or recombinant enzymes to achieve the desired transformations.
Industrial Production Methods
The process would include solvent extraction, chromatography, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
β-Furoyleupatolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring or other functional groups.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield different lactone structures .
Scientific Research Applications
β-Furoyleupatolide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of β-Furoyleupatolide involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its bioactive effects. For example, it can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds . Additionally, this compound can interact with cellular receptors and proteins, modulating their activity and leading to its therapeutic effects .
Comparison with Similar Compounds
β-Furoyleupatolide is similar to other sesquiterpene lactones such as eupatolide and costunolide. it is unique due to its specific structure and bioactivity . Similar compounds include:
Properties
CAS No. |
114437-24-0 |
---|---|
Molecular Formula |
C20H22O5 |
Molecular Weight |
342.391 |
IUPAC Name |
[(3aR,4R,6Z,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] furan-3-carboxylate |
InChI |
InChI=1S/C20H22O5/c1-12-5-4-6-13(2)10-17(25-20(22)15-7-8-23-11-15)18-14(3)19(21)24-16(18)9-12/h6-9,11,16-18H,3-5,10H2,1-2H3/b12-9+,13-6-/t16-,17-,18+/m1/s1 |
InChI Key |
RCMIINPNTIVOIK-YALXUZBSSA-N |
SMILES |
CC1=CC2C(C(CC(=CCC1)C)OC(=O)C3=COC=C3)C(=C)C(=O)O2 |
Appearance |
Powder |
Origin of Product |
United States |
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